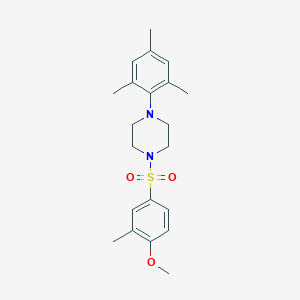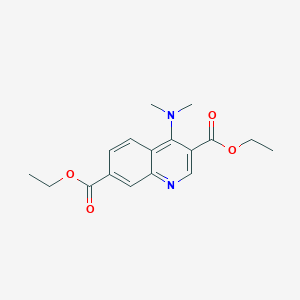![molecular formula C20H24ClNO3S B12126914 2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12126914.png)
2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound, with the chemical formula C9H9ClO3, is known as 4-chloro-2-methylphenoxyacetic acid . It belongs to the class of phenoxyacetic acid derivatives.
- The compound’s structure consists of a chlorinated phenyl ring (4-chloro-2-methylphenoxy) linked to an acetamide group.
- It has applications in agriculture as a herbicide and also finds relevance in scientific research.
Méthodes De Préparation
Synthetic Routes:
Industrial Production:
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Herbicide: As mentioned earlier, this compound acts as a herbicide. It disrupts plant metabolism, leading to deformities, swelling, and eventual death of weeds. It is effective against various broadleaf and grassy weeds.
Other Research Areas: Beyond agriculture, researchers explore its potential in areas like biology, medicine, and industry. specific applications would depend on ongoing studies.
Mécanisme D'action
- The compound’s herbicidal effect likely involves interference with plant hormone pathways or metabolic processes.
Molecular Targets: It may target enzymes involved in plant growth regulation.
Pathways: Further research is needed to elucidate the precise pathways affected.
Comparaison Avec Des Composés Similaires
Uniqueness: While I don’t have direct information on similar compounds, the combination of a chlorinated phenyl group with an acetamide moiety makes this compound unique.
Similar Compounds: You may want to explore related phenoxyacetic acids or herbicides for comparison.
Remember that this compound’s properties and applications are subject to ongoing research, and new findings may emerge.
Propriétés
Formule moléculaire |
C20H24ClNO3S |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H24ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-18-6-5-16(21)10-15(18)2/h5-7,9-10,17H,3-4,8,11-13H2,1-2H3 |
Clé InChI |
RRHOAAGWZULRNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126836.png)

![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)
![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)

![1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B12126862.png)

![6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126874.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12126876.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12126882.png)

![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide](/img/structure/B12126898.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126912.png)
![(2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126913.png)
